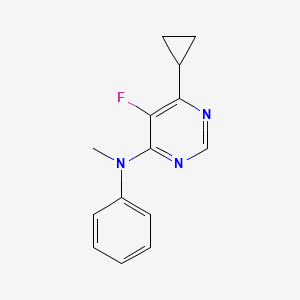
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine, also known as CP-673451, is a small molecule inhibitor that targets various kinases. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
作用機序
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine targets various kinases, including the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By inhibiting these kinases, 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine blocks the signaling pathways that are involved in cancer cell proliferation, survival, and migration. Additionally, 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has been shown to have various biochemical and physiological effects. In addition to inhibiting cancer cell growth, 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has been shown to reduce inflammation and angiogenesis (the formation of new blood vessels). It has also been shown to improve cardiac function in animal models of heart failure.
実験室実験の利点と制限
One of the main advantages of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine for lab experiments is its specificity. 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine targets specific kinases, which makes it a valuable tool for studying the role of these kinases in various diseases. However, one of the limitations of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine is its solubility. 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine is poorly soluble in water, which can make it difficult to administer in animal models.
将来の方向性
There are several future directions for the study of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine. One of the most promising directions is the development of combination therapies that include 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine. 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has been shown to enhance the efficacy of other cancer drugs, such as docetaxel and gemcitabine. Additionally, there is potential for the development of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine analogs that have improved solubility and potency. Finally, further studies are needed to fully understand the role of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine in various diseases, including cancer, inflammation, and cardiovascular diseases.
Conclusion:
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. Its specificity and ability to target specific kinases make it a valuable tool for studying the role of these kinases in disease. While there are limitations to its use in lab experiments, there are several future directions for the study of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine that hold promise for the development of new therapies.
合成法
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-aminopyrimidine with phenylmethyl bromide, followed by the addition of cyclopropylamine and 5-fluoro-2-methylbenzyl chloride. The resulting compound is then purified using column chromatography.
科学的研究の応用
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in cancer treatment. 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It does so by targeting various kinases that are involved in cancer cell proliferation, survival, and migration.
特性
IUPAC Name |
6-cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3/c1-18(11-5-3-2-4-6-11)14-12(15)13(10-7-8-10)16-9-17-14/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSCNPRLJHFIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=NC(=C2F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

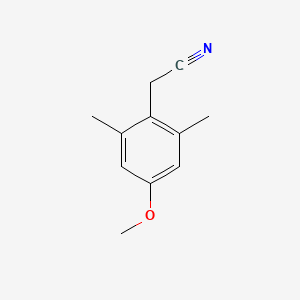
![N-(4-bromo-3-methylphenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861035.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-4-hydroxybenzamide](/img/structure/B2861039.png)
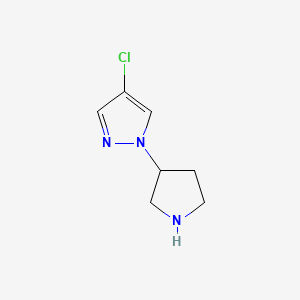
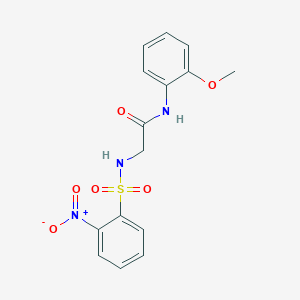


![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2861047.png)
![Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate](/img/structure/B2861048.png)

![(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2861051.png)
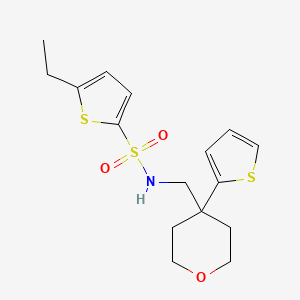
![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)
![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea](/img/structure/B2861056.png)